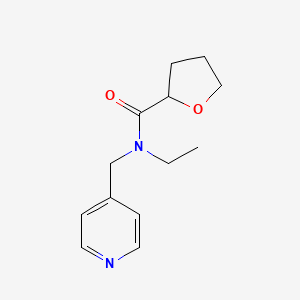![molecular formula C21H26N2O2 B5354832 2-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5354832.png)
2-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide, also known as EMBI, is a chemical compound that has been studied for its potential applications in scientific research. EMBI is a member of the class of compounds known as benzamides, which have been found to have a range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is thought to involve its binding to the sigma-1 receptor. This binding leads to the activation of a number of downstream signaling pathways, including the ERK/MAPK pathway, which has been implicated in cell survival and proliferation. This compound has also been found to modulate the activity of ion channels and to inhibit the release of neurotransmitters, suggesting that it may have a role in regulating neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of neurotransmitter release, and the activation of downstream signaling pathways. In animal studies, this compound has been found to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is its specificity for the sigma-1 receptor, which allows for targeted modulation of this protein. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in vivo.
Orientations Futures
There are a number of future directions for research on 2-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide. One area of interest is the potential applications of this compound in the treatment of neurological disorders, particularly those involving the sigma-1 receptor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its downstream signaling pathways. Finally, the development of more potent analogs of this compound may be of interest for future research.
Méthodes De Synthèse
The synthesis of 2-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide can be achieved through a multi-step process involving the reaction of 4-ethylphenol with 4-(4-morpholinyl)benzyl chloride, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
2-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have an affinity for the sigma-1 receptor, a protein that is involved in a range of cellular processes, including ion channel regulation, calcium signaling, and protein trafficking. The sigma-1 receptor has also been implicated in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-17-3-5-18(6-4-17)15-21(24)22-16-19-7-9-20(10-8-19)23-11-13-25-14-12-23/h3-10H,2,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQGOQBFYWHIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2,3-dimethoxybenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5354751.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5354755.png)
![2-[3,5-dimethyl-4-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5354759.png)
![3-hydroxy-3-{[(trans-4-hydroxycyclohexyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5354763.png)


![4-[2-[4-(dimethylamino)phenyl]-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5354794.png)
![4,6-dinitro-2-[4-(trifluoromethoxy)phenyl]-2H-indazole](/img/structure/B5354800.png)
![10-{2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}-10H-phenothiazine](/img/structure/B5354807.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[2-(methylsulfonyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5354813.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B5354819.png)
![7-(cyclopropylmethyl)-2-[2-(methylthio)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5354824.png)
![5-ethyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5354850.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5354864.png)
